(2E)-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-phenylprop-2-en-1-one
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Overview
Description
The compound (2E)-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-phenylprop-2-en-1-one is a complex organic molecule featuring a pyrazole ring, a piperidine ring, and a phenylprop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the naphthalen-1-yl group. The piperidine ring is then synthesized and attached to the pyrazole ring. Finally, the phenylprop-2-en-1-one moiety is introduced through a condensation reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-phenylprop-2-en-1-one: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, such as halides or amines .
Scientific Research Applications
(2E)-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-phenylprop-2-en-1-one: has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of (2E)-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting downstream cellular processes. Alternatively, it could interact with receptors on the cell surface, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
What sets (2E)-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-phenylprop-2-en-1-one apart is its unique combination of structural features, which confer specific chemical reactivity and biological activity. The presence of both a pyrazole ring and a piperidine ring, along with the phenylprop-2-en-1-one moiety, allows for diverse interactions with molecular targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
(E)-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O/c31-27(14-13-20-7-2-1-3-8-20)30-17-15-22(16-18-30)25-19-26(29-28-25)24-12-6-10-21-9-4-5-11-23(21)24/h1-14,19,22H,15-18H2,(H,28,29)/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOWPNXGYZOMOT-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)C(=O)C=CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)C(=O)/C=C/C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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